1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea
Description
1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is derived from indole-2,3-dione, commonly known as isatin, and features a thiosemicarbazone group attached to an adamantyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C19H22N4OS |
|---|---|
Molecular Weight |
354.5g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C19H22N4OS/c24-17-16(14-3-1-2-4-15(14)20-17)22-23-18(25)21-19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,20,24H,5-10H2,(H,21,25) |
InChI Key |
PYTHIVAZJZZLHJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)N=NC4=C(NC5=CC=CC=C54)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of isatin with thiosemicarbazide and an adamantyl derivative. The process can be summarized in the following steps:
Formation of Thiosemicarbazone: Isatin reacts with thiosemicarbazide under acidic or basic conditions to form the intermediate thiosemicarbazone.
Adamantyl Substitution: The intermediate is then reacted with an adamantyl derivative, such as 1-adamantylamine, to yield the final product.
Chemical Reactions Analysis
1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The thiosemicarbazone group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Its derivatives are investigated for their therapeutic potential against various diseases.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can bind to DNA and proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
1H-Indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone] can be compared with other similar compounds, such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
